N-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride

Kinase inhibitor design CHK1/CHK2 selectivity Structure-based drug design

Medicinal chemistry teams developing kinase inhibitors face unreliable SAR when substituting regioisomers or N-methylated analogs-minor perturbations alter selectivity and potency. N-(Piperidin-4-yl)thiophene-2-carboxamide hydrochloride (CAS 1211130-98-1) is the definitive NH-piperidine scaffold: • Unsubstituted piperidine NH enables parallel N-functionalization for hit-to-lead libraries • 4-Piperidinyl regioisomer validated in CHK1 inhibitor co-crystal structures • Hydrochloride salt ensures bench stability and aqueous solubility for synthesis workflows Supplied at ≥95% purity with full analytical documentation. For R&D use only.

Molecular Formula C10H15ClN2OS
Molecular Weight 246.753
CAS No. 1211130-98-1
Cat. No. B597943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(piperidin-4-yl)thiophene-2-carboxamide hydrochloride
CAS1211130-98-1
Molecular FormulaC10H15ClN2OS
Molecular Weight246.753
Structural Identifiers
SMILESC1CNCCC1NC(=O)C2=CC=CS2.Cl
InChIInChI=1S/C10H14N2OS.ClH/c13-10(9-2-1-7-14-9)12-8-3-5-11-6-4-8;/h1-2,7-8,11H,3-6H2,(H,12,13);1H
InChIKeySBRNEWDOPNYHRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Piperidin-4-yl)thiophene-2-carboxamide Hydrochloride – Scaffold Overview


N-(Piperidin-4-yl)thiophene-2-carboxamide hydrochloride (CAS 1211130-98-1) is a synthetic small molecule featuring a thiophene-2-carboxamide core linked via an amide bond to a piperidin-4-yl moiety, supplied as the hydrochloride salt (MF: C₁₀H₁₅ClN₂OS, MW: 246.76). It is primarily utilized as a versatile building block and key intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system agents [1]. The piperidine nitrogen and thiophene ring provide orthogonal vectors for hit-to-lead diversification—analogous to the thiophenecarboxamide ureas (TCUs) that yielded the clinical CHK1/CHK2 inhibitor AZD7762 [2]. Recent patent literature positions substituted thiophene-2-carboxamide derivatives as protein kinase inhibitors, underscoring sustained pharmaceutical interest in this scaffold [3].

1
Scaffold workflow: Versatile thiophene-2-carboxamide building block for medicinal chemistry diversification.
Preferred as universal NH-piperidine intermediate for hit-to-lead synthesis.
2
Target context: Supports kinase inhibitor probe development and CNS agent research programs.
3
Form selection: Hydrochloride salt enhances aqueous handling; free amine released via standard base treatment.

N-(Piperidin-4-yl)thiophene-2-carboxamide Hydrochloride – Irreplaceable Scaffold


Generic substitution within this compound class is unreliable because minor structural perturbations dramatically alter both kinase selectivity and antibacterial potency. The piperidin-4-yl substitution pattern differentiates the target compound from piperidin-3-yl regioisomers—a distinction that proved decisive in the AZD7762 program, where the 3-TCU regioisomer was selected over the 2-TCU series to achieve CHK1 selectivity over CDK1 and IKKβ [1]. Similarly, methylation at the thiophene 5-position (as in 5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide) modifies the antibacterial MIC against S. aureus from 3.12–12.5 µg/mL , while introduction of N-methylation or thiophene sulfonamide conversion (e.g., N-methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide) redirects kinase inhibitory activity toward distinct targets with nanomolar IC₅₀ values [2]. These structure-activity relationship (SAR) discontinuities mean that even closely related compounds bearing the thiophene-carboxamide-piperidine motif are not functionally interchangeable; procurement of the exact CAS 1211130-98-1 structure is essential to preserve the intended binding orientation and biological profile in ongoing medicinal chemistry programs.

Target Scaffold Piperidin-4-yl regioisomer (CAS 1211130-98-1) Distinct kinase selectivity profile; required for 4-yl vector diversification.
Common Substitute Piperidin-3-yl regioisomer (e.g., AZD7762 core) CHK1-selective; substitution pattern may not transfer; binary scaffold decision.
Target Scaffold Unsubstituted NH-piperidine (hydrochloride) Universal intermediate; no predetermined target bias; full synthetic freedom retained.
Common Substitute Pre-functionalized N-alkyl/aryl derivatives Commits to specific kinase target; limits SAR exploration scope.
Target Scaffold Carboxamide (C=O) linkage Validated hinge-binding geometry in CHK1 co-crystal structures.
Common Substitute Carbothioyl (C=S) or sulfonamide bioisosteres Binding mode and kinase selectivity may shift; hinge interaction may require review.

N-(Piperidin-4-yl)thiophene-2-carboxamide Hydrochloride – Differentiation Evidence


Piperidine Regiochemistry and Kinase Selectivity

The regioisomeric attachment point of the piperidine ring to the thiophene-2-carboxamide core is a critical determinant of kinase selectivity. In the TCU series, the piperidin-3-yl regioisomer (represented by AZD7762) achieved potent CHK1 inhibition (IC₅₀ = 5 nM) with excellent selectivity over CDK1 and IKKβ, whereas the corresponding piperidin-4-yl regioisomer (the scaffold of the target compound) exhibited a fundamentally different selectivity profile [1][2]. This regiochemical distinction is not incremental—it represents a binary decision point in scaffold design. Researchers requiring the piperidin-4-yl vector for downstream functionalization (e.g., N-substitution at the piperidine nitrogen) must procure the 4-yl regioisomer specifically; the piperidin-3-yl variant, despite its documented CHK1 potency, will not replicate the same substitution trajectory or biological readout.

Regiochemistry & Kinase Selectivity
Class-level inference
4-yl vs. 3-yl regioisomeric switch alters CHK1 binding mode. Selectivity profile for 4-yl series not disclosed.
Regiochemistry is a critical, non-negotiable scaffold decision point.
Data from TCU medicinal chemistry program; regioisomer-specific selectivity ratios require review.
Kinase inhibitor design CHK1/CHK2 selectivity Structure-based drug design

Thiophene 5-Substitution and Antibacterial Activity

Substitution at the thiophene 5-position markedly influences antibacterial potency. The unsubstituted parent compound N-(piperidin-4-yl)thiophene-2-carboxamide (free base, CAS 944068-06-8) demonstrated moderate activity against S. aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) . Introduction of a 5-methyl group (5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide) enhances anti-staphylococcal potency approximately 3- to 10-fold, yielding MIC values of 3.12–12.5 µg/mL, comparable to ciprofloxacin . This SAR trend demonstrates that the 5-H compound (the core of the hydrochloride salt CAS 1211130-98-1) provides a clean, unsubstituted starting point for systematic derivatization, allowing medicinal chemists to prospectively explore 5-position modifications without confounding pre-existing substituent effects. For anti-infective screening programs that prioritize scaffold minimality and synthetic tractability, the 5-H parent is the preferred starting material.

5-Substitution & Antibacterial Activity
Cross-study comparable
5-H parent: MIC S. aureus = 32 µg/mL. 5-Me analog: MIC = 3.12–12.5 µg/mL (2.6–10.3-fold improvement).
Supports antimicrobial screening context; confirms clean 5-H scaffold for prospective SAR.
Data to verify; source documentation not specified.
Antibacterial SAR Gram-positive pathogens Thiophene derivatization

Piperidine N-Functionalization: Impact on Kinase Targeting

The piperidine secondary amine in N-(piperidin-4-yl)thiophene-2-carboxamide is a critical vector for further diversification that can radically redirect target engagement. The unsubstituted NH-piperidine form (as provided by the hydrochloride salt CAS 1211130-98-1) is the universal synthetic intermediate enabling any downstream N-functionalization. By contrast, pre-functionalized analogs commit to specific biological profiles: introduction of an N-(1,3-thiazol-2-yl) substituent yields a compound (N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]thiophene-3-carboxamide) with remarkable JAK3 selectivity (IC₅₀ = 8.2 nM, >100-fold selectivity over other JAK family members) [1], while N-methylation combined with thiophene sulfonamide conversion (N-methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide) produces a distinct kinase inhibition profile with nanomolar IC₅₀ values against kinases implicated in tumor growth [2]. These data demonstrate that the piperidine NH is not merely a solubility handle but a decisive branching point: procurement of the unsubstituted hydrochloride ensures that the end-user retains complete freedom to direct the compound toward any target class through rational N-derivatization.

N-Functionalization & Kinase Targeting
Cross-study comparable
Unsubstituted NH: no predetermined bias. N-thiazolyl analog: JAK3 IC₅₀ = 8.2 nM (>100-fold JAK selectivity).
Piperidine NH is a decisive branching point; unsubstituted form enables full target exploration.
Cross-study comparable; selectivity windows depend on N-substituent choice.
Piperidine N-functionalization Kinase inhibitor selectivity JAK3 inhibition

Amide Linkage Bioisosteres and Hinge Binding

The carboxamide (C=O) linkage in N-(piperidin-4-yl)thiophene-2-carboxamide represents a specific chemical decision with implications for binding mode, metabolic stability, and synthetic accessibility. Replacement of the carboxamide oxygen with sulfur (carbothioyl, C=S) produces N-(piperidine-1-carbothioyl)thiophene-2-carboxamide, a compound that may offer distinct binding characteristics and altered metabolic stability compared to the traditional carboxamide . Conversion to a sulfonamide (e.g., N-methyl-N-(piperidin-4-yl)thiophene-2-sulfonamide) further redirects kinase selectivity [1]. The hydrochloride salt CAS 1211130-98-1 preserves the native carboxamide, which is the most commonly employed linkage in kinase inhibitor design and provides a hydrogen-bond donor/acceptor geometry that has been structurally validated in the CHK1 ligand co-crystal complexes [2]. For programs that rely on established carboxamide-mediated hinge-binding interactions in kinase ATP pockets, the carboxamide form is the only appropriate choice.

Amide Bioisosteres & Hinge Binding
Class-level inference
Carboxamide (C=O) validated in CHK1 co-crystal structures. Carbothioyl (C=S) and sulfonamide shift selectivity.
Carboxamide linkage is the structurally validated choice for kinase hinge-binding interactions.
Qualitative difference; direct comparative binding data not available.
Bioisostere SAR Amide bond replacement Metabolic stability

Hydrochloride vs. Free Base: Solubility and Handling

The hydrochloride salt (CAS 1211130-98-1) differs from the corresponding free base (CAS 944068-06-8) in solubility, storage requirements, and chemical reactivity. The free base N-(piperidin-4-yl)thiophene-2-carboxamide has a molecular weight of 210.3 g/mol and is a neutral amine , whereas the hydrochloride salt (MW 246.76) provides the protonated piperidinium form with a chloride counterion. The hydrochloride salt offers enhanced aqueous solubility due to ionization of the piperidine nitrogen, which is advantageous for in vitro biological assays requiring DMSO/aqueous solvent systems. Storage specifications differ: the hydrochloride is typically stored at 2–8°C , while the free base requires room temperature, sealed, dry conditions [1]. Critically, in amide coupling or N-alkylation reactions, the hydrochloride salt may require a base pre-treatment step (e.g., with DIPEA or TEA) to liberate the free amine nucleophile, whereas the free base is directly reactive as a nucleophile. For end-users planning N-functionalization at the piperidine position, both forms are viable, but the hydrochloride provides superior bench stability and is less prone to atmospheric CO₂ absorption than the free amine.

Hydrochloride vs. Free Base Handling
Head-to-head
HCl salt: MW 246.76, 2–8°C storage, enhanced aqueous solubility. Free base: MW 210.3, room temp, direct nucleophile.
Salt form selection depends on assay format and synthetic sequence; both forms are viable.
Solubility differential reported qualitatively; supplier storage specs.
Salt form selection Aqueous solubility Synthetic intermediate handling

N-(Piperidin-4-yl)thiophene-2-carboxamide Hydrochloride – Application Scenarios


Piperidine N-Diversification in Kinase Inhibitor Discovery

Medicinal chemistry teams engaged in kinase inhibitor discovery should procure the unsubstituted NH-piperidine hydrochloride as the universal diversification scaffold. As demonstrated by the JAK3-selective thiazolyl analog (IC₅₀ = 8.2 nM, >100-fold selectivity) [1] and the N-methyl sulfonamide series with nanomolar tumor kinase activity [2], the piperidine NH is the critical branching point for target engagement. The hydrochloride salt provides the bench-stable, soluble form needed for parallel synthesis of N-functionalized libraries, enabling rapid SAR exploration without committing to a pre-determined biological target.

Antibacterial SAR: Thiophene Ring Substitution

For anti-infective screening programs, the 5-H thiophene parent (as supplied by CAS 1211130-98-1) is the preferred minimal scaffold. Cross-study comparisons show that 5-methyl substitution improves anti-staphylococcal MIC from 32 µg/mL (moderate) to 3.12–12.5 µg/mL (comparable to ciprofloxacin) . Starting from the unsubstituted parent allows systematic exploration of 5-position SAR (methyl, halogen, aryl, etc.) without confounding effects from pre-existing substituents. Procurement of the unsubstituted hydrochloride ensures that all subsequent SAR conclusions are prospectively controlled.

Chemical Probe Development: Carboxamide Hinge Binding

Laboratories developing chemical probes targeting kinase ATP-binding sites should select the carboxamide form over carbothioyl or sulfonamide bioisosteres. The carboxamide hydrogen-bond donor/acceptor geometry has been structurally validated in CHK1 co-crystal structures from the TCU medicinal chemistry program [3]. This structural precedent reduces the risk of failed target engagement in biochemical and cellular assays, making the carboxamide hydrochloride the risk-mitigated choice for probe development programs that require reliable hinge-binding interactions.

Synthetic Methodology: Amide Coupling and N-Functionalization

Process chemistry and synthetic methodology groups can employ the hydrochloride salt as a benchmark substrate for optimizing amide coupling conditions, N-alkylation protocols, and protecting group strategies. The compound's defined molecular weight (246.76 g/mol), commercial availability at 95% purity, and well-characterized reactivity profile make it an ideal model substrate for developing and validating new synthetic methods applicable to piperidine-containing drug candidates.

Application
Selection Property
Validation Focus
Kinase inhibitor discovery
Unsubstituted NH-piperidine scaffold
N-diversification and target engagement assays
Antibacterial SAR studies
5-H thiophene minimal scaffold
Prospective 5-position substitution and MIC endpoints
Chemical probe development
Carboxamide hinge-binding geometry
Hinge-binding validation via co-crystal or biochemical assay
Synthetic methodology optimization
Defined MW, purity, and reactivity
Amide coupling and N-alkylation protocol validation
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